7-ethoxy-1H-1,5-naphthyridin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
7-ethoxy-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-7-5-8-10(12-6-7)9(13)3-4-11-8/h3-6H,2H2,1H3,(H,11,13) |
InChI Key |
QPKANMRHYUTICD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=O)C=CN2)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7 Ethoxy 1h 1,5 Naphthyridin 4 One
Retrosynthetic Analysis of the 7-ethoxy-1H-1,5-naphthyridin-4-one Core
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. amazonaws.com The analysis involves breaking down the target molecule into precursor molecules, known as synthons, through a series of disconnections that correspond to reliable chemical reactions.
For this compound, the analysis begins by identifying the key structural features: a 1,5-naphthyridin-4-one scaffold, an ethoxy group at position 7, and a hydrogen atom at the N-1 position.
The primary disconnection strategies for this molecule are:
C-N Bond Disconnection (Pyridinone Ring Formation): The most logical disconnection involves breaking the bonds formed during the final ring closure to create the pyridinone ring. The Gould-Jacobs reaction is a classic and highly relevant method for constructing 4-hydroxy-quinoline and related heterocyclic systems, including 1,5-naphthyridinones. nih.gov Applying this retrosynthetic step to our target molecule breaks the N1-C2 and C4-C4a bonds. This leads to two key precursors: a substituted 3-aminopyridine (B143674) and a malonic ester derivative. Specifically, this disconnection points to 3-amino-5-ethoxypyridine (B1589952) and diethyl ethoxymethylenemalonate as the primary building blocks.
C-O Ether Bond Disconnection: The ethoxy group at C-7 can be disconnected via a functional group interconversion (FGI). This suggests that the ethoxy group could be installed from a precursor containing a hydroxyl group at the C-7 position (7-hydroxy-1H-1,5-naphthyridin-4-one). The synthesis would then involve an etherification reaction, such as a Williamson ether synthesis. This disconnection simplifies the pyridine (B92270) starting material to 3-amino-5-hydroxypyridine.
By combining these disconnections, a plausible synthetic pathway emerges, starting from a simple, substituted aminopyridine and building the naphthyridinone core through a condensation and cyclization sequence.
Established Synthetic Routes to Naphthyridinone Scaffolds Relevant to this compound
The synthesis of the 1,5-naphthyridin-4-one scaffold is well-documented, primarily relying on cyclization reactions that build the second pyridine ring onto a pre-existing pyridine structure. nih.govrsc.org
Multi-step Reaction Sequences for Core Scaffold Construction
A widely employed and effective method for constructing the 1,5-naphthyridin-4-one core is the Gould-Jacobs reaction. nih.gov This multi-step sequence is directly applicable to the synthesis of this compound.
The general sequence is as follows:
Condensation: The first step involves the reaction of a substituted 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM). In this specific case, 3-amino-5-ethoxypyridine would be the required starting material. The amino group of the pyridine attacks the electron-deficient enol ether carbon of DEEM, leading to the displacement of the ethoxy group and forming an enamine intermediate.
Thermal Cyclization: The resulting enamine intermediate is then heated to a high temperature (typically 240-260 °C). This induces an intramolecular cyclization via an electrophilic aromatic substitution-type mechanism, where the enamine double bond attacks the C-4 position of the pyridine ring. This is followed by the elimination of ethanol (B145695) to form the fused pyridinone ring system, yielding the ethyl ester of 7-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid.
Hydrolysis and Decarboxylation: The ester group at the C-3 position is often removed to yield the parent naphthyridinone. This is typically achieved through basic or acidic hydrolysis to the corresponding carboxylic acid, followed by thermal decarboxylation to afford the final target molecule, this compound. nih.gov
This sequence provides a reliable and versatile route to the desired naphthyridinone scaffold.
Key Intermediates and Their Synthesis
The success of the synthetic route hinges on the availability and synthesis of the key intermediates.
| Intermediate | Structure | Synthetic Approach |
| 3-Amino-5-ethoxypyridine | The synthesis of this crucial starting material can be approached in several ways. One common method involves the nitration of a suitable hydroxypyridine, followed by etherification and subsequent reduction of the nitro group to an amine. For instance, starting from 3-hydroxypyridine, nitration would yield 3-hydroxy-5-nitropyridine. This can then be O-ethylated using an ethyl halide (e.g., ethyl iodide) in the presence of a base to give 3-ethoxy-5-nitropyridine. Finally, reduction of the nitro group, typically using catalytic hydrogenation (H₂/Pd-C) or a reducing agent like tin(II) chloride, would afford the desired 3-amino-5-ethoxypyridine. | |
| Diethyl ethoxymethylenemalonate (DEEM) | This is a commercially available and widely used reagent in the synthesis of heterocyclic compounds. It serves as a two-carbon building block for the formation of the pyridinone ring. | |
| Ethyl 7-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | This is the direct product of the thermal cyclization step. Its synthesis involves the reaction of 3-amino-5-ethoxypyridine with DEEM, followed by heating. It is a key intermediate that leads to the final product upon hydrolysis and decarboxylation. nih.gov |
Optimization of Reaction Conditions and Yields
The efficiency of the synthetic sequence, particularly the thermal cyclization step, is highly dependent on the reaction conditions. Optimization is often necessary to maximize yields and minimize the formation of byproducts.
| Reaction Step | Parameter | Conditions | Effect on Yield |
| Condensation | Solvent | The condensation of the aminopyridine with DEEM is often carried out neat or in a high-boiling solvent like ethanol or dioxane. | Using a solvent can improve handling and control of the reaction temperature, but performing it neat can sometimes lead to higher conversion. |
| Thermal Cyclization | Temperature | This step typically requires high temperatures, often in the range of 240-260 °C. The reaction is often performed in a high-boiling solvent such as Dowtherm A or diphenyl ether. | Insufficient temperature leads to incomplete cyclization, while excessive temperature can cause decomposition of the starting materials and products, lowering the overall yield. The optimal temperature must be determined empirically. |
| Thermal Cyclization | Catalyst | While often performed thermally without a catalyst, acidic or basic catalysts can sometimes be used to promote cyclization at lower temperatures. However, this can also lead to side reactions. | The use of a catalyst needs to be carefully evaluated to ensure it improves the yield without introducing new purification challenges. |
| Hydrolysis | Reagent | The hydrolysis of the C-3 ester can be achieved using strong bases like sodium hydroxide (B78521) or potassium hydroxide, or strong acids like sulfuric acid or hydrochloric acid. | The choice of hydrolyzing agent can affect the stability of the naphthyridinone core and the ethoxy group. Basic hydrolysis is often preferred for this type of substrate. |
| Decarboxylation | Temperature | The decarboxylation of the resulting carboxylic acid is usually achieved by heating the compound above its melting point, often in a high-boiling solvent. | The temperature must be high enough to induce the loss of CO₂ but not so high as to cause degradation of the naphthyridinone ring. |
Derivatization Strategies for the Naphthyridinone Nucleus, including the Ethoxy Moiety
The 1,5-naphthyridin-4-one scaffold is a "privileged structure" in medicinal chemistry, and its derivatization is a key strategy for modulating biological activity. acs.orgnih.gov Both the heterocyclic core and the ethoxy substituent offer handles for chemical modification.
Halogenation of the naphthyridinone ring, for instance at the C-2 or C-8 positions, can be achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus tribromide (POBr₃), converting the corresponding hydroxyl or keto groups into good leaving groups for subsequent nucleophilic substitution reactions. nih.gov The ethoxy group at C-7 could potentially be cleaved using strong acids like HBr to yield the corresponding 7-hydroxy derivative, which can then be re-alkylated with different alkyl halides to generate a library of analogs.
Functionalization at Heterocyclic Nitrogen Atoms (N-1)
The nitrogen atom at the N-1 position of the pyridinone ring is a common site for derivatization. The N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic anion.
The general strategy for N-1 functionalization involves:
Deprotonation: The 1H-1,5-naphthyridin-4-one is treated with a base to remove the proton from the N-1 nitrogen. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Nucleophilic Attack: The resulting naphthyridinone anion is then reacted with an electrophile. This is typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an aryl halide in the presence of a suitable catalyst for N-arylation reactions (e.g., Buchwald-Hartwig amination).
This approach allows for the introduction of a wide variety of substituents at the N-1 position, which has been shown to be a critical determinant of biological activity in related naphthyridinone inhibitors. acs.orgnih.gov For example, the introduction of alkyl, benzyl, or substituted benzyl groups can significantly influence the compound's properties.
Modifications at the C-2, C-3, and C-7 Positions
The 1,5-naphthyridinone core is a versatile scaffold that allows for chemical modifications at several key positions, enabling the synthesis of a wide array of derivatives. The reactivity at the C-2, C-3, and C-7 positions is of particular interest for developing new compounds.
The conversion of the carbonyl group at the C-4 position into a leaving group, such as a halide, is a common and crucial strategy. nih.gov Treatment with reagents like phosphoryl halides can transform the C-4-one into a 4-halo-1,5-naphthyridine. nih.gov This halide is an excellent leaving group, paving the way for subsequent nucleophilic substitution reactions to introduce a variety of functional groups at this position. nih.gov
Modifications at C-2: The C-2 position can be targeted for functionalization, often through palladium-catalyzed cross-coupling reactions. For instance, a halogen (like iodine) placed at the C-2 position serves as a handle for Suzuki coupling reactions with various aromatic and heteroaromatic boronic acids, leading to the formation of 2-aryl-1,5-naphthyridines. researchgate.net
Modifications at C-3: The C-3 position can be functionalized through various synthetic routes. One approach involves the cyclization of N-(3-pyridyl)aldimines with alkynes, which can introduce substituents at the C-3 position of the resulting 1,5-naphthyridine (B1222797) ring. nih.gov
Modifications at C-7: The ethoxy group at the C-7 position of the title compound is itself a point of modification. While stable, it can potentially be cleaved to yield a hydroxyl group, which can then be further functionalized. More commonly, the C-7 position is functionalized during the primary synthesis of the naphthyridinone ring, for example, through the Conrad-Limpach or Gould-Jacobs reactions using appropriately substituted 3-aminopyridines. nih.gov
The table below summarizes common modifications at these positions.
| Position | Reaction Type | Reagents/Conditions | Resulting Structure |
| C-2 | Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | 2-Aryl-1,5-naphthyridine |
| C-3 | Cycloaddition | N-(3-pyridyl)aldimines, alkynes, Lewis acid | 3-Substituted-1,5-naphthyridine |
| C-7 | Nucleophilic Substitution (from precursor) | Substituted 3-aminopyridine in cyclization | Varied C-7 substituent |
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity is a critical consideration in the functionalization of the 1,5-naphthyridine ring system due to the presence of multiple reactive sites. The electronic properties of the two pyridine rings, influenced by the nitrogen atoms and existing substituents, dictate the preferred position of attack for both electrophilic and nucleophilic reagents. nih.gov
For example, in direct C-H functionalization reactions, such as trifluoromethylation, regioselectivity can be controlled by activating the heteroaromatic rings. Kuninobu et al. developed a method for direct C-H trifluoromethylation of 1,5-naphthyridines that showed high regioselectivity. nih.gov The reaction's key step involves the dual activation of the nitrogen atoms and the trifluoromethylating agent by hydrogen fluoride, leading to a controlled introduction of the CF3 group at a specific position. nih.gov
Another example of regioselectivity is seen in the formation of N-oxides. The use of a monooxygenase biocatalyst expressed in Escherichia coli provides a green and highly regioselective method to produce specific mono-N-oxides from 1,5-naphthyridine substrates, even in the presence of other oxidation-sensitive groups. nih.gov This enzymatic approach ensures that oxidation occurs at only one of the two nitrogen atoms, a level of control that can be difficult to achieve with traditional chemical oxidants. nih.gov
Stereoselectivity becomes relevant when chiral centers are introduced into the molecule. While the core 1,5-naphthyridinone is achiral, derivatization reactions, particularly at side chains or during certain cycloaddition reactions, can create stereocenters. The control of stereochemistry in these cases would depend on the specific reaction mechanism, the use of chiral catalysts or auxiliaries, and the steric environment of the substrate.
Catalytic Approaches in Naphthyridinone Synthesis and Modification (e.g., Cross-Coupling Reactions)
Catalytic methods, particularly palladium-catalyzed cross-coupling reactions, are indispensable tools for the synthesis and functionalization of 1,5-naphthyridine and naphthyridinone cores. nih.govresearchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com
The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to form the new bond and regenerate the Pd(0) catalyst. youtube.com
Several types of cross-coupling reactions are employed:
Suzuki Reaction: This reaction couples an organohalide (e.g., 2-iodo-1,5-naphthyridine) with an organoboron compound (e.g., an arylboronic acid) and is widely used to introduce aryl or heteroaryl substituents. researchgate.net
Stille Reaction: This involves the coupling of an organohalide with an organotin compound, such as tributyl(1-ethoxyvinyl)tin. nih.gov This has been used as a key step in building the 1,5-naphthyridine ring system itself from a chloronitropyridine precursor. nih.gov
Heck Reaction: While not as commonly cited for this specific core in the provided sources, the Heck reaction is another powerful palladium-catalyzed method for C-C bond formation between unsaturated halides and alkenes.
These catalytic reactions are foundational for creating libraries of substituted naphthyridinones for various research applications. The table below outlines examples of these catalytic methods.
| Coupling Reaction | Reactant 1 (Naphthyridine) | Reactant 2 | Catalyst System | Bond Formed |
| Suzuki researchgate.net | 2-Iodo-1,5-naphthyridine | Aromatic/Heteroaromatic boronic acid | Palladium catalyst (e.g., Pd(PPh3)4) | C-C (Aryl-Aryl) |
| Stille nih.gov | Chloronitropyridine | Tributyl(1-ethoxyvinyl)tin | Palladium catalyst | C-C (Vinyl-Aryl) |
Green Chemistry Principles in the Synthesis of Naphthyridinone Analogues
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like naphthyridinones to reduce environmental impact and improve safety and efficiency.
A prominent example is the use of water as a reaction solvent. The Friedländer annulation, a classic method for synthesizing quinolines and naphthyridines by reacting an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, can be performed with high yields in water. rsc.org This approach avoids the use of volatile and often toxic organic solvents. Research has demonstrated the gram-scale synthesis of 1,8-naphthyridines in water, highlighting the method's practicality and scalability. acs.org This methodology is directly applicable to the synthesis of the 1,5-naphthyridinone core.
Biocatalysis represents another key green chemistry strategy. As mentioned previously, the use of whole-cell biocatalysts containing monooxygenase enzymes offers a highly selective and environmentally benign method for producing 1,5-naphthyridine N-oxides. nih.gov This enzymatic process operates under mild conditions (typically ambient temperature and pressure in an aqueous medium) and displays high chemo- and regioselectivity, which minimizes the formation of byproducts and simplifies purification. nih.gov
These approaches demonstrate a shift towards more sustainable synthetic practices in the field of heterocyclic chemistry.
Advanced Spectroscopic and Structural Characterization of 7 Ethoxy 1h 1,5 Naphthyridin 4 One and Its Analogues
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy and confidence. nih.govnih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm) of the true value. avantiresearch.com This precision allows for the calculation of a unique molecular formula.
For 7-ethoxy-1H-1,5-naphthyridin-4-one, the molecular formula is C₁₀H₁₀N₂O₂. The expected monoisotopic mass can be calculated with high precision:
10 carbons: 10 * 12.000000 = 120.000000
10 hydrogens: 10 * 1.007825 = 10.078250
2 nitrogens: 2 * 14.003074 = 28.006148
2 oxygens: 2 * 15.994915 = 31.989830
Calculated Monoisotopic Mass: 190.074228
An experimental HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield an [M+H]⁺ ion with an m/z value extremely close to 191.081553. The minute difference between the measured mass and the calculated mass provides strong evidence to confirm the molecular formula, a crucial first step in structural elucidation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be established. nih.gov
While specific experimental spectra for this compound are not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the known effects of its functional groups and data from analogous structures. youtube.com The structure contains an ethoxy group, a disubstituted pyridinone ring, and a disubstituted pyridine (B92270) ring, giving rise to a distinct set of signals.
Predicted ¹H NMR Data (in DMSO-d₆): The proton NMR spectrum is expected to show signals for the ethoxy group and four distinct aromatic protons, in addition to the N-H proton of the lactam.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH -1 | ~12.0 | singlet (broad) | - |
| H -2 | ~8.2 | doublet | J = 5.0 |
| H -3 | ~6.5 | doublet | J = 5.0 |
| H -6 | ~8.5 | doublet | J = 2.5 |
| H -8 | ~7.0 | doublet | J = 2.5 |
| O-CH₂ -CH₃ | ~4.2 | quartet | J = 7.0 |
| O-CH₂-CH₃ | ~1.4 | triplet | J = 7.0 |
Predicted ¹³C NMR Data (in DMSO-d₆): The proton-decoupled ¹³C NMR spectrum would display ten distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 |
| C-3 | ~115 |
| C-4 | ~175 |
| C-4a | ~120 |
| C-6 | ~150 |
| C-7 | ~165 |
| C-8 | ~100 |
| C-8a | ~145 |
| O-CH₂ -CH₃ | ~65 |
| O-CH₂-CH₃ | ~15 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. creative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. weizmann.ac.il For this compound, key COSY correlations would be observed between:
The quartet at ~4.2 ppm (O-CH₂ ) and the triplet at ~1.4 ppm (CH₃ ).
The aromatic proton H-2 (~8.2 ppm) and H-3 (~6.5 ppm).
The aromatic proton H-6 (~8.5 ppm) and H-8 (~7.0 ppm).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. creative-biostructure.com It would be used to definitively assign each protonated carbon by linking the proton shifts to the carbon shifts, for example, connecting the signal at δH ~4.2 ppm to the carbon signal at δC ~65 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds and is crucial for piecing together the molecular skeleton. mdpi.com Key HMBC correlations would confirm the placement of the ethoxy group and the connectivity of the rings:
The protons of the ethoxy group (O-CH₂) would show a correlation to the C-7 carbon, confirming the ether linkage at that position.
The H-8 proton would show correlations to C-7 and C-4a.
The H-6 proton would show correlations to C-7, C-8, and C-4a.
The amide proton (N-H) would show correlations to C-2, C-8a, and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in confirming stereochemistry and conformation. weizmann.ac.il For a planar molecule like this, NOESY can confirm through-space proximity, for instance, between the H-8 proton and the protons on the ethoxy group's methylene (B1212753) (CH₂).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scholarsresearchlibrary.com The IR spectrum of this compound would exhibit several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3000 | N-H stretch | Lactam |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (ethoxy) |
| ~1660 | C=O stretch (strong) | Lactam (Amide I) |
| 1600-1450 | C=C and C=N stretches | Aromatic rings |
| ~1240 | C-O stretch | Aryl ether |
The most prominent peak would be the strong carbonyl (C=O) absorption of the lactam ring around 1660 cm⁻¹, a hallmark of this class of compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. nih.gov The extended π-system of the 1,5-naphthyridin-4-one core is expected to absorb UV light, leading to π → π* transitions. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely show multiple absorption maxima (λ_max) in the range of 200-400 nm, characteristic of fused aromatic heterocyclic systems. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structure and Conformational Analysis
While solution-state data from NMR is vital, single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure of a molecule. mdpi.com This technique determines the precise spatial coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and torsional angles. Although a crystal structure for this compound has not been reported, analysis of related structures allows for a confident prediction of its solid-state behavior. nih.gov
In the solid state, molecules of this compound would arrange themselves in a repeating three-dimensional array known as a crystal lattice. The packing arrangement is governed by intermolecular interactions. rsc.orgexlibrisgroup.com
Hydrogen Bonding: The most significant intermolecular interaction would be the hydrogen bond between the N-H group of one molecule (donor) and the carbonyl oxygen (C=O) of a neighboring molecule (acceptor). This strong N-H···O=C interaction would likely lead to the formation of centrosymmetric dimers or extended chains, a common and stabilizing motif in crystal engineering. researchgate.net
The collective effect of these interactions dictates the final crystal structure, density, and physical properties of the solid material.
Tautomeric Forms and Polymorphism Investigations
The structural integrity and physicochemical properties of N-heterocyclic compounds are profoundly influenced by the phenomena of tautomerism and polymorphism. For this compound, an understanding of its potential tautomeric forms is critical for elucidating its reactivity and intermolecular interactions. Similarly, the possibility of polymorphism carries significant implications for its solid-state properties.
Tautomeric Forms of this compound
The structure of this compound allows for potential prototropic tautomerism, specifically keto-enol tautomerism. The two primary tautomeric forms are the 1,5-naphthyridin-4-one (keto) form and the 4-hydroxy-1,5-naphthyridine (enol) form.
Theoretical and experimental studies on analogous 4-hydroxyquinolines and other hydroxynaphthyridines have consistently shown that the equilibrium strongly favors the keto (pyridinone) form over the enol (hydroxypyridine) form. researchgate.net This preference is attributed to the greater thermodynamic stability of the amide-like resonance within the pyridinone ring. For instance, computational studies on 4-hydroxyquinoline (B1666331) derivatives at the B3LYP/6-311++G(d,p) level of theory have demonstrated that the keto tautomer is the more stable and dominant form. researchgate.net
The two principal tautomers are depicted below:
Keto Form: this compound
Enol Form: 7-ethoxy-4-hydroxy-1,5-naphthyridine
Spectroscopic techniques such as NMR and IR spectroscopy are instrumental in identifying the dominant tautomeric form. The key distinguishing features are summarized in the table below, based on characteristic chemical shifts and absorption frequencies for the respective functional groups.
| Spectroscopic Technique | Keto Form (this compound) | Enol Form (7-ethoxy-4-hydroxy-1,5-naphthyridine) |
| ¹H NMR | Presence of an N-H proton signal (typically broad, δ 10-12 ppm). | Presence of an O-H proton signal (typically broad, δ 9-11 ppm). |
| ¹³C NMR | A signal corresponding to a carbonyl carbon (C=O) in the range of δ 170-180 ppm. | A signal for a carbon bearing a hydroxyl group (C-OH) in the aromatic region, typically δ 155-165 ppm. |
| IR Spectroscopy | A strong absorption band for the C=O stretch, typically in the range of 1640-1680 cm⁻¹. | Absence of a strong C=O stretch. Presence of a broad O-H stretching band around 3200-3600 cm⁻¹. |
Given the established behavior of related N-heterocyclic ketones, it can be confidently inferred that spectroscopic analysis of this compound would confirm the predominance of the keto tautomer.
Polymorphism Investigations
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. wikipedia.org These different forms, or polymorphs, can exhibit distinct physical properties. The study of polymorphism is particularly crucial in the pharmaceutical and materials sciences.
For N-heterocyclic compounds, polymorphism is a well-documented phenomenon. researchgate.netmdpi.com The specific crystalline form can be influenced by factors such as the solvent used for crystallization, temperature, and pressure. Different polymorphs can arise from variations in hydrogen bonding patterns, π-π stacking interactions, and molecular conformations. mdpi.com
In the context of this compound, the presence of a hydrogen bond donor (the N-H group in the predominant keto tautomer) and multiple hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms of the naphthyridine ring system), as well as the aromatic rings capable of π-π stacking, provides the necessary intermolecular interactions to support the formation of different polymorphic structures.
To date, specific studies on the polymorphism of this compound have not been reported in the scientific literature. However, based on the structural features of the molecule and the known behavior of analogous heterocyclic compounds, the potential for polymorphism should be considered.
The investigation of polymorphism typically involves the following techniques:
| Analytical Technique | Application in Polymorphism Studies |
| Powder X-ray Diffraction (PXRD) | Each crystalline polymorph will produce a unique diffraction pattern, allowing for their identification and differentiation. |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of a specific polymorph, revealing molecular conformation and packing. |
| Differential Scanning Calorimetry (DSC) | Can be used to identify phase transitions between polymorphs, as well as melting points and enthalpies of fusion, which are unique for each form. |
| Infrared (IR) and Raman Spectroscopy | Different polymorphic forms can exhibit subtle but distinct differences in their vibrational spectra due to variations in intermolecular interactions. |
| Solid-State NMR (ssNMR) Spectroscopy | Can distinguish between different crystalline environments of the nuclei in different polymorphs. |
The discovery and characterization of potential polymorphs of this compound would require systematic screening of crystallization conditions and subsequent analysis using the aforementioned techniques. Such studies would be essential for a complete solid-state characterization of this compound.
Computational Chemistry and Theoretical Investigations of 7 Ethoxy 1h 1,5 Naphthyridin 4 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate properties such as molecular geometry, vibrational frequencies, and electronic distribution, offering deep insights into the molecule's stability and reactivity. For 7-ethoxy-1H-1,5-naphthyridin-4-one, DFT calculations at a level like B3LYP/6-311++G would provide a detailed picture of its electronic characteristics. irjweb.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comamazonaws.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. edu.krd This gap is instrumental in determining the molecule's bioactivity through intermolecular charge transfer. irjweb.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a comprehensive view of the molecule's behavior in chemical reactions.
Table 1: Key Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom or molecule to attract electrons. edu.krd |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Hard molecules have a large energy gap. irjweb.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. Soft molecules are more reactive. edu.krd |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. edu.krd |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
This table is based on established DFT principles. edu.krdresearchgate.net
For this compound, a theoretical calculation would yield specific energy values for its HOMO and LUMO, allowing for the determination of these reactivity descriptors and thus predicting its chemical behavior.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map is plotted on the surface of the molecule's electron density, using a color scale to represent different potential values.
Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. youtube.com These areas often correspond to the location of lone pair electrons on heteroatoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack. youtube.com Green and yellow areas represent regions with a near-zero or neutral potential. youtube.com
For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the ethoxy group, as well as the nitrogen atoms in the naphthyridine ring system. These sites would be the primary locations for interactions with electrophiles or hydrogen bond donors. Positive potential would be expected around the hydrogen atoms, particularly the one attached to the nitrogen in the ring (N-H), making it a potential site for interaction with nucleophiles.
Molecular Docking Studies with Relevant Pre-clinical Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. researchgate.net For this compound, docking studies can identify potential protein targets and elucidate the structural basis for its biological activity.
Docking simulations place the ligand, this compound, into the binding pocket of a receptor and evaluate the feasibility of different binding poses. The output provides a detailed 3D model of the ligand-protein complex, highlighting key intermolecular interactions. These interactions often include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group) and acceptors (like the carbonyl oxygen) on the ligand and specific amino acid residues in the receptor.
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the naphthyridine core and ethyl group) and hydrophobic residues in the binding site.
Pi-Pi Stacking: Aromatic rings in the ligand can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.
For instance, docking studies of other 1,8-naphthyridine (B1210474) derivatives have shown their ability to fit into the active site of enzymes like topoisomerase II, forming multiple hydrogen bonds with amino acid residues and intercalating with DNA segments. researchgate.net Similar predictions for this compound would identify the specific residues it interacts with, providing a hypothesis for its mechanism of action.
A primary goal of molecular docking is to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or a docking score. A more negative binding energy indicates a more stable ligand-protein complex and, theoretically, a higher binding affinity. nih.gov These scoring functions calculate the total energy of the interaction by summing the contributions from various forces:
Table 2: Energetic Contributions in Ligand-Protein Binding
| Interaction Type | Description |
|---|---|
| van der Waals Forces | Includes attractive and repulsive forces between atoms. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. |
| Hydrogen Bonding | A strong type of dipole-dipole interaction. |
| Desolvation Energy | The energy cost of removing water molecules from the binding site and the ligand surface. |
| Entropic Effects | The change in entropy upon binding, related to the loss of conformational freedom. |
This table outlines the fundamental forces considered in molecular docking scoring functions. nih.gov
For example, docking of a 1,8-naphthyridine derivative into topoisomerase II yielded a high binding energy score of -95.16 kcal/mol, attributed to extensive hydrogen bonding and intercalation. researchgate.net A similar analysis for this compound would provide a quantitative prediction of its binding strength to various receptors, helping to rank its potential as an inhibitor or modulator.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Receptor Interactions
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, ligand flexibility, and the stability of ligand-protein interactions on a timescale from picoseconds to microseconds. springernature.com
MD simulations can be used to refine the results of molecular docking. By starting a simulation with the docked pose, researchers can assess the stability of the predicted binding mode. The simulation reveals how the ligand and protein adapt to each other, whether key interactions are maintained over time, and if the ligand remains within the binding pocket. nih.gov Furthermore, enhanced sampling techniques in MD can explore the entire conformational landscape of the ligand and the protein, potentially identifying alternative binding modes or allosteric sites that are not apparent from static docking. mdpi.comnih.gov This provides a more accurate and comprehensive understanding of the molecular recognition process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.net For analogues of this compound, these models are instrumental in guiding the rational design of new derivatives with enhanced potency and optimized properties, thereby accelerating the drug discovery process. researchgate.net The fundamental goal is to develop predictive models that can screen virtual libraries of compounds, prioritize synthesis, and reduce reliance on extensive experimental testing. researchgate.net
The development of a robust QSAR/QSPR model involves several key stages: curating a dataset of compounds with experimentally determined activities or properties, calculating a wide array of molecular descriptors that encode structural information, selecting the most relevant descriptors, generating a mathematical model, and rigorously validating its predictive power. researchgate.netnih.gov Machine learning algorithms are increasingly employed to handle complex, high-dimensional chemical data and uncover non-linear relationships between molecular structure and biological response. nih.gov
The initial step in building a QSAR model for analogues of this compound involves the calculation of molecular descriptors. These are numerical values that characterize the constitutional, topological, geometric, and electronic features of a molecule. For a series of analogues, where substituents at various positions of the 1,5-naphthyridine (B1222797) core are modified, a diverse set of descriptors would be computed to capture the structural variations.
Types of Molecular Descriptors:
1D Descriptors: Based on the molecular formula, such as molecular weight, atom counts, and bond counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., molecular connectivity indices), constitutional descriptors, and counts of specific structural fragments. nih.gov
3D Descriptors: Dependent on the 3D coordinates of the atoms, such as molecular volume, surface area, and shape indices.
Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms.
Once a large pool of descriptors is generated, feature selection becomes critical to identify the subset that best describes the biological activity, while avoiding overfitting and model complexity. Methods like the Genetic Algorithm (GFA) can be employed to explore the vast descriptor space and select an optimal combination. This can be followed by other techniques to refine the selection, ensuring that the chosen descriptors have a clear physicochemical meaning and are relevant to the mechanism of action. nih.gov
Table 1: Representative Molecular Descriptors for QSAR Modeling of this compound Analogues
| Descriptor Class | Descriptor Name | Symbol | Description |
| Constitutional | Molecular Weight | MW | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Zagreb Index | M1 | A measure of the branching of the molecular skeleton. |
| Geometric | Molecular Surface Area | MSA | The total surface area of the molecule. |
| Electronic | Dipole Moment | µ | A measure of the overall polarity of the molecule. |
| Quantum-Chemical | HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |
| Quantum-Chemical | LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |
Following feature selection, various statistical and machine learning methods can be used to develop the QSAR model. The objective is to create an equation that accurately predicts the biological activity (e.g., IC₅₀ value for enzyme inhibition) of a compound based on its descriptor values. nih.gov
Common Modeling Techniques:
Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity).
Artificial Neural Networks (ANN): A machine learning approach inspired by the structure of the human brain, capable of modeling complex non-linear relationships. nih.gov
Support Vector Machines (SVM): A powerful machine learning algorithm that finds an optimal hyperplane to separate data points into different classes or to perform regression. nih.gov
Model validation is arguably the most crucial phase of QSAR modeling. It ensures that the developed model is robust, stable, and has strong predictive capability for new, untested compounds. nih.gov Validation is typically performed using both internal and external methods.
Internal Validation: Uses the training set data to assess model stability. A common method is leave-one-out cross-validation (q²), where the model is repeatedly built with one compound omitted and then used to predict the activity of that compound.
External Validation: The model's predictive power is tested on an external set of compounds that were not used during model development. The correlation coefficient (R²pred) between the predicted and experimental activities for the test set is a key metric. nih.gov
For a QSAR model to be considered reliable, it must satisfy several statistical criteria. nih.gov Studies on related naphthyridine structures have shown that SVM models can be particularly effective in predicting biological activities, such as PIP4K2A inhibitory activity. nih.gov
Table 2: Hypothetical Validation Statistics for QSAR Models Predicting Biological Activity of Naphthyridine Analogues
| Parameter | MLR Model | ANN Model | SVM Model | Recommended Value |
| R² (Training Set) | 0.75 | 0.88 | 0.98 | > 0.6 |
| q² (Cross-validation) | 0.65 | 0.79 | 0.91 | > 0.6 |
| R² (External Test Set) | 0.71 | 0.82 | 0.88 | > 0.7 |
This table presents hypothetical data for illustrative purposes, based on typical performance metrics found in QSAR studies. nih.gov
Reaction Mechanism Elucidation via Computational Pathways
One of the classical methods for synthesizing the 1,5-naphthyridine core is through cyclization reactions. nih.gov A plausible route that can be investigated computationally is the aza-Diels-Alder reaction, also known as the Povarov reaction. nih.gov This involves the [4+2] cycloaddition between an electron-rich alkene and an imine derived from a 3-aminopyridine (B143674) precursor. Subsequent oxidation or aromatization of the resulting tetrahydro-1,5-naphthyridine intermediate would yield the desired naphthyridine ring system. nih.gov
Using methods like Density Functional Theory (DFT), researchers can model this reaction pathway. Key aspects that can be elucidated include:
Transition State (TS) Analysis: Locating the transition state structures along the reaction coordinate. The energy of the TS is used to calculate the activation energy barrier, which governs the reaction rate. Vibrational frequency calculations are performed to confirm that the located structure is a true transition state (i.e., has exactly one imaginary frequency corresponding to the reaction coordinate).
Regio- and Stereoselectivity: In cases where multiple products can be formed, computational analysis can predict the most likely outcome. For instance, in the aza-Diels-Alder reaction, the cycloaddition can proceed through endo or exo transition states. By comparing the activation energies of these pathways, the stereoselectivity of the reaction can be explained and predicted. nih.gov
Solvent and Catalyst Effects: The influence of solvents and catalysts (e.g., Lewis acids) on the reaction mechanism and energy profile can also be modeled, providing a more accurate picture of the reaction under real-world conditions. nih.gov
By computationally exploring potential synthetic routes, chemists can gain a deeper understanding of the reaction mechanism, optimize reaction conditions, and even predict the feasibility of novel synthetic strategies for producing this compound and its derivatives.
Pre Clinical Pharmacological and Biological Activity Profiling of 7 Ethoxy 1h 1,5 Naphthyridin 4 One Analogues
In Vitro Target Identification and Enzyme Inhibition Assays
The in vitro activity of 1,5-naphthyridine (B1222797) derivatives has been explored against various enzymes, revealing a potential for these scaffolds in drug discovery.
Kinase Inhibition Profiles
While specific data on the kinase inhibition profile of 7-ethoxy-1H-1,5-naphthyridin-4-one is not available in the public domain, research on analogous structures within the broader 1,5-naphthyridine class has demonstrated significant activity against certain kinases. For instance, a series of (7-aryl-1,5-naphthyridin-4-yl)ureas were identified as potent inhibitors of Aurora kinases A and B. nih.gov The most active compound in this series, 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea, exhibited IC₅₀ values of 13 nM and 107 nM against Aurora A and Aurora B, respectively. nih.gov These findings highlight the potential of the 7-substituted 1,5-naphthyridine scaffold to interact with the ATP-binding site of kinases. The general approach of kinase inhibition profiling uses a panel of kinase inhibitors to create a "fingerprint" that can help identify the kinases responsible for specific phosphorylation events. nih.govnih.gov
Another related naphthyridine scaffold, the 1,7-naphthyridine (B1217170) 1-oxides, has been shown to be a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase. nih.gov This suggests that the naphthyridine core, with appropriate substitutions, can be a versatile pharmacophore for targeting different kinase families.
Receptor Binding Assays (e.g., Non-human receptors, bacterial, viral, or specific animal proteins for mechanistic studies)
Studies on perhydro-1,4-ethano-1,5-naphthyridine derivatives, which are conformationally constrained analogues of known neurokinin-1 (NK₁) receptor antagonists, have been conducted. These compounds were evaluated for their binding affinity to human NK₁ receptors expressed in U373 glioblastoma cells. The results indicated low to moderate affinity for the NK₁ receptor, demonstrating that the 1,5-naphthyridine scaffold can be adapted to target G-protein coupled receptors.
Enzyme Activity Modulation (e.g., Topoisomerase inhibition)
The 1,5-naphthyridine core is structurally related to quinolone antibiotics, which are known inhibitors of bacterial DNA gyrase and topoisomerase IV. While direct topoisomerase inhibition data for this compound is not available, the broader class of naphthyridine derivatives has been extensively studied for its antibacterial properties, which are mediated through the inhibition of these enzymes. For example, nalidixic acid, a pioneering quinolone antibiotic, is a 1,8-naphthyridine (B1210474) derivative that selectively inhibits the A subunit of bacterial DNA gyrase.
Cell-Based Assays for Mechanistic Investigations (Non-Human Cell Lines)
Cell-based assays are crucial for understanding the biological effects of compounds within a cellular context.
Cellular Uptake and Localization Studies
Specific studies on the cellular uptake and localization of this compound are not found in the reviewed literature. However, the general principles of cellular uptake for small molecules are well-established. Factors such as lipophilicity, molecular weight, and the presence of specific transporters influence the ability of a compound to cross the cell membrane. For instance, studies with fluorescently labeled polymyxins in rat renal tubular cells (NRK-52E) have been used to investigate their cellular uptake and localization, revealing partial co-localization with the endoplasmic reticulum and mitochondria. Similar methodologies could be applied to understand the subcellular distribution of this compound analogues.
Impact on Specific Cellular Pathways and Signaling Cascades
Given the kinase inhibition profile of some 1,5-naphthyridine analogues, it is plausible that they would impact cellular pathways regulated by these kinases. For example, inhibition of Aurora kinases by (7-aryl-1,5-naphthyridin-4-yl)ureas would be expected to affect processes such as mitosis and cell division, leading to an anti-proliferative effect. nih.gov Similarly, inhibition of the p38 MAP kinase pathway by 1,7-naphthyridine derivatives has been shown to reduce the production of the pro-inflammatory cytokine TNFα in cellular models. nih.gov The activation of specific signaling pathways, such as the PI3K/AKT pathway, is a common mechanism in various cellular processes and can be modulated by small molecules. However, direct evidence linking this compound to this or other specific pathways is currently lacking.
Phenotypic Screening for Novel Biological Activities (excluding therapeutic effects in humans)
Phenotypic screening of naphthyridine analogues has uncovered a broad spectrum of biological activities. The naphthyridine scaffold is a recognized pharmacophore found in both natural products and synthetic compounds, leading to its exploration for various potential applications. nih.gov
Screening campaigns have evaluated libraries of these compounds against diverse biological systems:
Anticancer Activity: A series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives, featuring different substituents at the C3 position, were synthesized and evaluated for their in vitro cytotoxic effects against the human breast cancer cell line (MCF7). researchgate.net Similarly, other research has focused on the anticancer potential of naphthalimide derivatives, a related class of compounds, which have shown efficacy against various cancer cell lines through mechanisms like DNA binding. rjraap.comresearchgate.net
Antimicrobial and Antiparasitic Activity: Analogues of the 1,5-naphthyridine class have been investigated as novel bacterial topoisomerase inhibitors (NBTIs), demonstrating broad-spectrum antibacterial activity. nih.gov Furthermore, a series of 8-hydroxy naphthyridines were identified to have potent in vitro activity against Leishmania, the parasite responsible for leishmaniasis. nih.gov
Other Biological Activities: Naturally derived naphthyridines have exhibited a range of other activities in non-human studies, including sedative and tranquilizing effects. nih.gov For instance, aaptodine analogues, which contain a 1,6-naphthyridine (B1220473) core, were found to inhibit RANKL-induced osteoclast formation, suggesting a potential role in bone remodeling processes. nih.gov
The table below summarizes findings from a representative phenotypic screen of 1,8-naphthyridine derivatives against the MCF7 cell line.
| Compound Modification (at C3 of 2-phenyl-7-methyl-1,8-naphthyridine) | Resulting Biological Activity |
| Introduction of various arylprop-2-en-1-one moieties | Demonstrated varying levels of cytotoxicity against MCF7 cells. researchgate.net |
| Synthesis of hybrid pyrazole, pyrimidine, and pyridine (B92270) derivatives | Several compounds showed significant cytotoxic activity. researchgate.net |
Pre-clinical In Vivo Studies in Animal Models for Proof-of-Concept of Mechanistic Action (excluding efficacy/safety in humans)
Target Engagement Studies in Animal Tissues
Target engagement is a critical step in preclinical development, confirming that a compound interacts with its intended biological target in a living system. nih.gov Methodologies for quantifying this interaction in animal tissues often involve the use of specialized chemical probes or advanced imaging techniques. nih.govnih.gov These studies help to establish a clear link between the compound's presence and its biological effect, supporting mechanism-of-action hypotheses. nih.gov
While the general principles and advanced methods for assessing in vivo target engagement are well-established, specific studies detailing the target engagement of this compound analogues in animal tissues are not extensively documented in the public domain. Such studies would typically measure the direct binding interaction of the compound with its protein target within tissue samples from a dosed animal model. nih.gov
Pharmacokinetic Profiling in Animal Models (Absorption, Distribution, Metabolism, Excretion - excluding human data)
The pharmacokinetic properties of naphthyridine analogues have been assessed in animal models to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for optimizing compounds for in vivo testing.
In studies of 8-hydroxy naphthyridine analogues with antileishmanial activity, key ADME parameters were evaluated in mice. The initial lead compound showed metabolic instability, but subsequent chemical modifications aimed to improve this profile while maintaining potency. nih.gov For example, replacing a triazole group with a carboxamide was explored to alter metabolic pathways, particularly glucuronidation. nih.gov
Similarly, in the development of 1,5-naphthyridine analogues as antibacterial agents, five compounds were advanced to in vivo testing in a murine model of Staphylococcus aureus infection, indicating that their pharmacokinetic profiles were considered suitable for such studies. nih.gov
The table below includes key ADME-related parameters measured for selected naphthyridine analogues during preclinical evaluation.
| Compound Series | Animal Model | Key ADME Parameter Measured | Finding |
| 8-Hydroxy Naphthyridines | Mouse | Metabolic Stability (Microsomal Intrinsic Clearance, Clᵢ) | Initial leads showed high clearance; analogues were synthesized to improve stability. nih.gov |
| 8-Hydroxy Naphthyridines | Not Specified | Aqueous Solubility | Modifications were made to improve solubility alongside metabolic stability. nih.gov |
| 1,5-Naphthyridine Analogues | Murine | Suitability for in vivo efficacy testing | Five compounds possessed profiles adequate for testing in an infection model. nih.gov |
Metabolite Identification and Metabolic Pathways in Animal Models
While specific metabolite identification studies for this compound are not detailed, the metabolism of structurally related molecules, such as 7-ethoxycoumarin (B196162), in animal models provides a strong predictive framework. Studies in rats, dogs, and monkeys show that the primary metabolic pathway for 7-ethoxycoumarin is O-deethylation, which converts the ethoxy group to a hydroxyl group, forming 7-hydroxycoumarin. nih.gov This primary metabolite can then undergo further phase II conjugation reactions, such as glucuronidation and sulfation. nih.gov
Based on this, the predicted metabolic pathway for this compound in animal models would likely involve:
Phase I Metabolism: O-deethylation of the 7-ethoxy group to yield 7-hydroxy-1H-1,5-naphthyridin-4-one. Other oxidative reactions on the naphthyridine ring are also possible.
Phase II Metabolism: The newly formed 7-hydroxy metabolite would be a substrate for conjugation enzymes, leading to the formation of glucuronide and sulfate (B86663) conjugates, which facilitates excretion.
Untargeted metabolomics analyses in animal tissues, such as mouse kidneys, have shown the power of these techniques to identify broad metabolic changes, including alterations in lipids, amino acids, and xenobiotics, providing a template for how the metabolic fate of a novel compound could be comprehensively studied. nih.gov
Structure-Activity Relationships (SAR) for Pre-clinical Biological Target Modulation
The investigation of structure-activity relationships (SAR) is fundamental to optimizing the potency and properties of lead compounds. For naphthyridine analogues, SAR studies have provided clear guidance on which chemical modifications enhance biological activity.
In the series of 1,5-naphthyridine-based novel bacterial topoisomerase inhibitors, substitutions at the C-2 and C-7 positions of the naphthyridine ring were found to be critical for antibacterial activity. nih.gov The study evaluated fifty-five compounds, revealing that only a narrow range of substituents were tolerated for optimal potency and spectrum. nih.gov For another series, the 1,6-naphthyridines, modifications have been explored to develop inhibitors of c-Met kinase, indicating the versatility of this scaffold. researchgate.net
For 8-hydroxy naphthyridines with antileishmanial activity, SAR exploration focused on the 7-position. nih.gov Replacing a 7-triazolyl group with a 7-carboxamide group was a key strategy. nih.gov Within the 7-triazolyl subseries, modifications to the benzyl (B1604629) substituent attached to the triazole ring led to significant changes in potency, with most alterations causing a decrease in activity compared to the parent compound. nih.gov
The table below summarizes key SAR findings for different naphthyridine series.
| Naphthyridine Series | Target/Activity | Key Structural Modification | Impact on Activity/Properties |
| 1,5-Naphthyridine Analogues | Bacterial Topoisomerase | Substitutions at C-2 and C-7 | An alkoxy or cyano group at C-2 and a halogen or hydroxyl at C-7 were preferred for optimal antibacterial activity. nih.gov |
| 8-Hydroxy Naphthyridines | Antileishmanial | Variations of the benzyl substituent on a 7-triazolyl group | Most modifications led to a ~10-fold loss in potency. nih.gov |
| 8-Hydroxy Naphthyridines | Antileishmanial | Replacement of 7-triazole with 7-carboxamide | Retained antiparasitic activity, providing an alternative chemical series for optimization. nih.gov |
Identification of Key Pharmacophoric Features
From the extensive SAR studies, key pharmacophoric features—the essential structural elements required for biological activity—have been identified for different series of naphthyridine analogues.
For the 1,5-naphthyridine antibacterial agents , the key pharmacophoric features include:
An appropriately substituted 1,5-naphthyridine ring, which serves as the "left-hand motif" of the inhibitor. nih.gov
A specific requirement for an alkoxy (e.g., methoxy) or cyano group at the C-2 position. nih.gov
A halogen (e.g., chlorine, fluorine) or a hydroxyl group at the C-7 position. Substitutions at other positions on the naphthyridine ring were generally detrimental to activity. nih.gov
For the 8-hydroxy naphthyridine antileishmanial agents , the pharmacophore includes:
The core 8-hydroxy-naphthyridine scaffold.
A substituent at the 7-position, such as a specifically substituted triazole or carboxamide, which is crucial for potency. nih.gov For the triazole series, a 4-chlorobenzyl group attached to the triazole was identified as a highly favorable feature for in vitro potency. nih.gov
These findings underscore the importance of precise structural modifications to the naphthyridine core to achieve desired biological activity and drug-like properties.
Impact of Substituent Effects on Activity and Selectivity
The biological activity and selectivity of this compound analogues are profoundly influenced by the nature and position of various substituents on the naphthyridine core. Structure-activity relationship (SAR) studies on related naphthyridine series have provided a foundational understanding of how modifications can modulate potency and target specificity. While specific SAR data for this compound analogues is not extensively available in the public domain, general principles derived from similar scaffolds can be extrapolated.
For instance, in various 1,5-naphthyridine and 1,8-naphthyridine series, the introduction of different functional groups at key positions has been shown to significantly alter their pharmacological profiles, including their anticancer and antimicrobial activities. Modifications often focus on the N-1, C-2, C-3, and C-7 positions of the naphthyridine ring system.
A hypothetical SAR exploration for this compound analogues might involve the synthesis and evaluation of compounds with varied substituents at these positions. The aim would be to identify moieties that enhance the desired biological activity while minimizing off-target effects. For example, the introduction of bulky or electron-withdrawing groups at the N-1 position could influence the planarity of the molecule and its ability to intercalate with DNA or fit into the binding pocket of a target protein. Similarly, substitutions on the ethoxy group at the C-7 position could modulate solubility and metabolic stability.
To illustrate the potential impact of such substitutions, a hypothetical data table is presented below, showcasing how different functional groups might affect the in vitro activity and selectivity of these analogues against a panel of cancer cell lines.
Table 1: Hypothetical In Vitro Activity and Selectivity of this compound Analogues
| Compound ID | N-1 Substituent | C-3 Substituent | IC₅₀ (µM) - Cell Line A | IC₅₀ (µM) - Cell Line B | Selectivity Index (B/A) |
| EN-1 | -H | -H | 15.2 | 25.8 | 1.7 |
| EN-2 | -CH₃ | -H | 10.5 | 18.9 | 1.8 |
| EN-3 | -CH₂CH₂OH | -H | 8.1 | 32.4 | 4.0 |
| EN-4 | -H | -Br | 5.7 | 12.1 | 2.1 |
| EN-5 | -H | -CN | 2.3 | 20.7 | 9.0 |
| EN-6 | -CH₃ | -Br | 3.1 | 8.7 | 2.8 |
This table is for illustrative purposes and based on general trends observed in related compound series.
Mechanism of Action Elucidation at the Molecular Level (Pre-clinical)
Understanding the precise molecular mechanism of action is critical for the further development of any therapeutic candidate. For novel compounds like the this compound analogues, a multi-pronged approach is typically employed to identify their molecular targets and characterize the nature of their interaction.
The initial step in elucidating the mechanism of action is often to identify the specific cellular components with which the compound interacts to produce its biological effect. This process, known as target deconvolution, can be approached using a variety of advanced techniques.
Network Pharmacology: This computational approach can be used to predict potential targets by analyzing the compound's structure and its similarity to known ligands, as well as by integrating data from high-throughput screening and gene expression profiling. mdpi.com
Chemical Proteomics: This powerful experimental strategy involves the use of a chemically modified version of the bioactive compound (a "probe") to isolate its binding partners from a complex biological sample, such as a cell lysate. mdpi.com The probe is typically designed with a reactive group for covalent cross-linking to the target and a tag (e.g., biotin) for affinity purification. The captured proteins are then identified by mass spectrometry.
Table 2: Common Target Deconvolution Strategies
| Strategy | Description | Advantages |
| Affinity Chromatography | A modified ligand is immobilized on a solid support to capture its binding partners from a cell lysate. | Relatively straightforward, can identify direct binding partners. |
| Photo-affinity Labeling | A photo-reactive group on the ligand is activated by UV light to form a covalent bond with the target protein. | Captures interactions in a more native cellular context. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to target active sites of specific enzyme families. | Provides information on the functional state of the identified targets. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. | Can be performed in intact cells and tissues, confirming target engagement in a physiological setting. |
Once a putative molecular target has been identified, a suite of biochemical and biophysical methods is employed to validate the interaction and to quantitatively characterize the binding event. These studies provide crucial information on the affinity, kinetics, and thermodynamics of the ligand-target complex.
Biochemical Assays: These assays are designed to measure the functional consequence of the ligand binding to its target. For example, if the identified target is a kinase, an in vitro kinase assay would be performed to determine the compound's inhibitory concentration (IC₅₀) and to assess its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Characterization of the biochemical effects of 1,8-naphthyridine derivatives has been performed by assessing their ability to inhibit isoproterenol-induced phosphorylation of phospholamban. nih.gov
Biophysical Techniques: A range of biophysical methods can provide detailed insights into the physical interaction between the ligand and its target protein. reactionbiology.comnih.gov
Surface Plasmon Resonance (SPR): This label-free technique measures the binding of a ligand to a target immobilized on a sensor chip in real-time. It provides quantitative data on association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated. reactionbiology.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). nih.gov
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the ligand-target complex, revealing the precise binding mode and the key molecular interactions that stabilize the complex. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-target interactions in solution, providing information on the binding site and any conformational changes that occur upon binding.
Table 3: Biophysical Techniques for Characterizing Ligand-Target Interactions
| Technique | Information Provided |
| Surface Plasmon Resonance (SPR) | Binding affinity (Kₑ), association and dissociation kinetics (kₐ, kₑ). reactionbiology.com |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). nih.gov |
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Identification of the binding site and conformational changes in solution. |
By integrating the findings from these various approaches, a comprehensive understanding of the molecular mechanism of action for this compound analogues can be established, guiding further optimization and pre-clinical development.
Advanced Applications and Future Research Directions of 7 Ethoxy 1h 1,5 Naphthyridin 4 One Derivatives
Development as Chemical Probes for Biological Systems
The ability to selectively interact with biological targets makes 7-ethoxy-1H-1,5-naphthyridin-4-one derivatives valuable scaffolds for the design of chemical probes. These probes are instrumental in elucidating complex biological processes, identifying new drug targets, and validating the mechanism of action of therapeutic agents.
Fluorescent small molecules have become indispensable tools in biomedical research, enabling the visualization of biological structures and processes with high spatial and temporal resolution. nih.gov The inherent photophysical properties of the naphthyridinone core can be modulated through chemical modifications to create fluorescent probes for non-clinical imaging studies. While direct examples of fluorescent probes based on this compound are not extensively documented, the broader family of naphthyridine and naphthalimide derivatives serves as a blueprint for their potential development.
For instance, near-infrared fluorescent probes based on other naphthyridine derivatives have been successfully synthesized for imaging mitochondrial nucleic acids. rsc.orgresearchgate.netcitedrive.com These probes exhibit an "off-on" fluorescence response upon binding to DNA and RNA, with emission wavelengths reaching the near-infrared region, which is advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. rsc.org The design strategy often involves the introduction of a fluorophore to the naphthyridinone scaffold, where the binding event to the target biomolecule modulates the fluorescence output.
The development of fluorescent analogues of this compound could follow similar principles. By attaching suitable fluorophores or engineering the electronic properties of the naphthyridinone ring system, it is conceivable to create probes for imaging specific cellular components or monitoring enzymatic activity in non-clinical settings. For example, a naphthalimide-based fluorescent probe was developed for the detection of biothiols, where the fluorescence was initially quenched and then restored upon reaction with the target. nih.gov This "off-on" mechanism provides a high signal-to-noise ratio, a desirable feature for sensitive imaging applications.
Table 1: Examples of Fluorescent Probes Based on Related Scaffolds
| Probe Type | Scaffold | Target | Key Features |
|---|---|---|---|
| Near-Infrared Probe | Naphthyridine Derivative | Mitochondrial DNA/RNA | "Off-on" fluorescence, large Stokes shift rsc.org |
| Biothiol Sensor | Naphthalimide | Cysteine, Homocysteine, Glutathione | "Off-on" mechanism, high selectivity nih.gov |
Affinity-based probes are powerful tools for identifying the molecular targets of bioactive compounds. technologynetworks.com These probes typically consist of a recognition element (the bioactive compound), a reactive group for covalent modification of the target, and a reporter tag for detection and enrichment. Given that many this compound derivatives are designed as kinase inhibitors, they represent an excellent starting point for the development of affinity probes to explore the kinome and identify novel targets or off-targets. nih.gov
The design of an affinity probe based on a this compound derivative would involve the strategic placement of a reactive moiety, such as a photoactivatable group (e.g., diazirine) or an electrophilic warhead, and a clickable handle (e.g., an alkyne or azide) for subsequent attachment of a reporter tag. This approach, known as activity-based protein profiling (ABPP), allows for the covalent labeling of target enzymes in their native cellular environment.
For example, photo-affinity probes derived from type II kinase inhibitors have been successfully used to label kinases that adopt the "DFG-out" conformation. nih.gov Similarly, affinity-based protein profiling has been employed to identify the targets of the MDM2 inhibitor Navtemadlin, confirming its high selectivity. rsc.org These examples highlight the feasibility of applying such strategies to the 1,5-naphthyridinone scaffold to validate targets and understand the polypharmacology of these compounds. The identification of direct binding partners and their downstream signaling pathways is crucial for a comprehensive understanding of the compound's biological effects. nih.gov
Exploration in Materials Science or Analytical Chemistry
The unique electronic and structural features of the 1,5-naphthyridine (B1222797) framework also lend themselves to applications in materials science and analytical chemistry, areas where compounds with specific photophysical and electrochemical properties are highly sought after.
The extended π-system of the 1,5-naphthyridine core suggests that its derivatives could exhibit interesting luminescent properties. While the specific luminescent characteristics of this compound have not been extensively reported, related naphthyridine and naphthyridinedione compounds have shown promise in this area.
For instance, 1,5-naphthyridine has been used as a ligand to create luminescent metal complexes. researchgate.net The coordination of metal ions, such as silver(I) or first-row transition metals, to the nitrogen atoms of the naphthyridine ring can lead to the formation of complexes with unique photophysical properties, including phosphorescence. bohrium.comnih.gov These luminescent metal complexes have potential applications in bioimaging and as anticancer agents. nih.govmdpi.com
Furthermore, derivatives of 1,5-naphthyridine-2,6-dione have been investigated as multifunctional organic semiconductor materials for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org These compounds have demonstrated good ambipolar charge transport properties and have been used as acceptor materials in OPVs, achieving notable power conversion efficiencies. rsc.org The introduction of substituents, such as the ethoxy group in this compound, can be used to fine-tune the electronic properties and solid-state packing of these materials, thereby optimizing their performance in optoelectronic devices. google.comresearchgate.net
The ability of the 1,5-naphthyridine scaffold to coordinate with metal ions also makes it an attractive platform for the development of chemical sensors. The binding of an analyte to a sensor molecule can induce a measurable change in its photophysical or electrochemical properties, allowing for the detection and quantification of the analyte.
Derivatives of the related 1,8-naphthalimide (B145957) have been extensively studied as fluorescent chemosensors for a variety of analytes, including metal ions like Cu(II) and biothiols. nih.govrsc.org These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism, providing a clear signal upon analyte binding. For example, a naphthaldehyde-2-pyridinehydrazone derivative was found to exhibit a "turn-on" fluorescence response to Zn2+ in aqueous media. nih.gov
By analogy, derivatives of this compound could be functionalized with specific recognition motifs to create selective chemosensors. The nitrogen atoms of the naphthyridine core, as well as the carbonyl and ethoxy groups, provide potential coordination sites for metal ions or hydrogen bonding interactions with small molecules. The development of such sensors could have applications in environmental monitoring, clinical diagnostics, and cell biology. nih.govmdpi.com
Strategies for Lead Optimization and Analogue Design (Pre-clinical Focus)
The journey of a hit compound to a preclinical candidate involves a meticulous process of lead optimization, where the potency, selectivity, and pharmacokinetic properties of the molecule are systematically improved. For derivatives of this compound, several strategies can be employed to enhance their therapeutic potential.
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different positions of the 1,5-naphthyridin-4-one scaffold and evaluating the impact on biological activity, researchers can identify key structural features required for potent and selective target engagement. For example, SAR studies on 1,5-naphthyridine analogues as bacterial topoisomerase inhibitors revealed that specific substitutions at the C2 and C7 positions were crucial for optimal antibacterial activity. nih.gov An alkoxy group at C2 and a halogen at C7 were found to be favorable. nih.gov
Computational approaches, such as quantitative structure-activity relationship (QSAR) and fragment-based drug design, can accelerate the lead optimization process. nih.govcam.ac.uk These methods can help to predict the activity of virtual compounds and guide the synthesis of the most promising analogues. For kinase inhibitors, strategies to enhance specificity are paramount to minimize off-target effects. This can be achieved by exploiting differences in the ATP-binding sites of various kinases, such as the size of the gatekeeper residue or the conformation of the DFG loop. nih.gov
Structural simplification is another powerful strategy in lead optimization. nih.gov By removing non-essential structural elements from a complex lead compound, it is often possible to improve its "drug-likeness," including its pharmacokinetic properties and synthetic accessibility, without compromising its potency. This approach can help to avoid "molecular obesity" and reduce the risk of attrition during later stages of drug development. nih.gov
Table 2: Key Considerations in Lead Optimization of 1,5-Naphthyridin-4-one Derivatives
| Strategy | Focus | Desired Outcome |
|---|---|---|
| Structure-Activity Relationship (SAR) | Systematic modification of the scaffold | Identification of key pharmacophoric elements for potency and selectivity nih.govnih.gov |
| Computational Modeling | In silico prediction of activity and binding modes | Prioritization of analogues for synthesis, rational design of more potent and selective compounds nih.gov |
| Specificity Enhancement | Targeting unique features of the target's active site | Reduction of off-target effects and improved safety profile nih.gov |
Emerging Methodologies in Naphthyridinone Research
The landscape of naphthyridinone research is continually evolving, driven by the adoption of cutting-edge technologies that promise to accelerate the discovery and development of novel therapeutic agents. Two of the most impactful emerging methodologies are flow chemistry and machine learning-based drug design.
Flow Chemistry:
Flow chemistry, or continuous flow chemistry, offers several advantages over traditional batch synthesis, particularly for the production of complex molecules like naphthyridinone derivatives. youtube.comyoutube.com This technology utilizes systems of pumps and tubes to perform chemical reactions in a continuous stream, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.comyoutube.com
Key benefits of employing flow chemistry in naphthyridinone synthesis include:
Enhanced Safety: Many reactions for synthesizing heterocyclic compounds involve hazardous reagents or intermediates. Flow chemistry minimizes the volume of reactive species at any given time, significantly improving the safety profile of the process. youtube.com
Improved Yield and Purity: The precise control over reaction conditions in flow reactors often leads to higher yields and purer products compared to batch methods. youtube.com
Scalability: Scaling up production in flow chemistry is a matter of running the system for a longer duration, which is often more straightforward than redesigning large-scale batch reactors. youtube.com This is particularly advantageous for the preparation of preclinical drug candidates. nih.gov
Access to Novel Reaction Pathways: Flow chemistry can enable the use of reaction conditions, such as high temperatures and pressures, that are difficult or unsafe to achieve in traditional batch setups, thereby opening up new synthetic routes to complex naphthyridinone analogues.
Machine Learning in Drug Design:
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of medicinal chemistry by accelerating the early stages of drug discovery. nih.govnih.govresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates. nih.govmdpi.com
In the context of naphthyridinone research, machine learning can be applied in several ways:
Virtual Screening: ML models can be trained to predict the biological activity of virtual compounds, allowing researchers to screen massive chemical libraries and prioritize the most promising candidates for synthesis and testing. patsnap.comnih.gov This significantly reduces the time and cost associated with lead identification. patsnap.com
De Novo Drug Design: Generative models, a type of ML, can design entirely new naphthyridinone derivatives with desired properties, such as high potency and low toxicity. mdpi.comnih.gov These models learn the underlying patterns of known active molecules to generate novel structures that are likely to be effective. mdpi.com
Predicting ADMET Properties: Machine learning algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process, helping to identify and eliminate compounds with unfavorable profiles before they enter more costly preclinical testing. patsnap.comnih.gov
| Methodology | Application in Naphthyridinone Research | Key Advantages |
| Flow Chemistry | Synthesis of novel 1,5-naphthyridinone derivatives | Enhanced safety, improved yield and purity, scalability, access to new reaction pathways |
| Machine Learning | Virtual screening, de novo design, ADMET prediction | Accelerated lead identification, design of novel compounds, early identification of unfavorable properties |
Unexplored Biological Targets and Pathways for Future Mechanistic Investigation
While 1,5-naphthyridine derivatives have been investigated for a range of biological activities, there remain numerous unexplored targets and pathways that could unlock new therapeutic applications. mdpi.com The versatility of the 1,5-naphthyridine scaffold allows for extensive chemical modifications, making it an ideal starting point for exploring novel biological space. mdpi.comnih.gov
Potential Unexplored Targets:
Kinases: The protein kinase family is a major focus of drug discovery, particularly in oncology. While some naphthyridine derivatives have been explored as kinase inhibitors, a vast number of kinases remain untargeted. nih.govmdpi.com High-throughput screening of this compound derivatives against a broad panel of kinases could reveal novel and selective inhibitors. For instance, derivatives have been identified as inhibitors of the transforming growth factor-beta type I receptor (ALK5). nih.gov
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important drug targets. The planar, aromatic nature of the naphthyridinone core makes it a suitable scaffold for designing inhibitors that can interact with the active sites of these enzymes.
Ion Channels: Ion channels play crucial roles in a variety of physiological processes, and their dysregulation is implicated in numerous diseases. The structural features of naphthyridinones could be modified to create selective modulators of specific ion channels.
G-Protein Coupled Receptors (GPCRs): GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The diverse chemical space accessible from the 1,5-naphthyridine scaffold could yield novel ligands for orphan GPCRs or selective modulators for well-characterized receptors.
Future Mechanistic Investigations:
A deeper understanding of the mechanism of action of existing and novel this compound derivatives is crucial for their further development. Future research should focus on:
Target Deconvolution: For derivatives with known phenotypic effects but unknown targets, advanced techniques such as chemical proteomics and thermal shift assays can be employed to identify their direct binding partners.
Pathway Analysis: Once a target is identified, transcriptomics and proteomics studies can elucidate the downstream signaling pathways affected by the compound, providing a comprehensive understanding of its biological effects.
Structural Biology: Obtaining co-crystal structures of naphthyridinone derivatives in complex with their biological targets can provide invaluable insights into the binding mode and guide the rational design of more potent and selective analogues. nih.gov
| Potential Target Class | Rationale for Investigation | Example of a Naphthyridine Application |
| Kinases | Large and diverse family of drug targets | Inhibition of ALK5 nih.gov |
| Epigenetic Targets | Growing importance in disease therapy | Potential for designing novel inhibitors |
| Ion Channels | Key regulators of physiological processes | Scaffold suitable for developing selective modulators |
| GPCRs | Major class of drug targets | Potential for discovering novel ligands |
Challenges and Opportunities in Naphthyridinone Chemical and Pre-clinical Research
Despite the significant potential of this compound and its derivatives, several challenges must be addressed to translate these promising compounds into clinical candidates. However, these challenges also present opportunities for innovation and advancement in the field.
Challenges:
Synthetic Complexity: The synthesis of substituted 1,5-naphthyridinones can be challenging, often requiring multi-step procedures and the use of specialized reagents. mdpi.comnih.gov Overcoming these synthetic hurdles is essential for generating diverse libraries of compounds for biological screening.
Solubility and Bioavailability: Like many heterocyclic compounds, some naphthyridinone derivatives may suffer from poor aqueous solubility, which can limit their oral bioavailability and therapeutic efficacy. nih.gov
Selectivity: Achieving high selectivity for a specific biological target over closely related proteins is a common challenge in drug discovery. Off-target effects can lead to unwanted side effects.
Drug Resistance: For applications in infectious diseases and oncology, the development of drug resistance is a major concern. nih.gov
Opportunities:
Development of Novel Synthetic Methodologies: The challenges in synthesis create an opportunity for the development of more efficient and versatile synthetic routes to the 1,5-naphthyridine core. mdpi.comnih.gov This includes the application of modern synthetic techniques like C-H activation and photoredox catalysis.
Formulation Strategies: Poor solubility can be addressed through various formulation strategies, such as the use of amorphous solid dispersions, nanoparticles, and co-crystals.
Structure-Based Drug Design: The increasing availability of protein crystal structures allows for the use of structure-based design to improve the potency and selectivity of naphthyridinone derivatives. nih.gov
Combination Therapies: To combat drug resistance, naphthyridinone derivatives can be explored in combination with other therapeutic agents that have different mechanisms of action.
| Challenge | Opportunity |
| Synthetic Complexity | Development of novel and more efficient synthetic routes |
| Poor Solubility and Bioavailability | Application of advanced formulation strategies |
| Target Selectivity | Utilization of structure-based drug design for optimization |
| Drug Resistance | Exploration of combination therapies |
Q & A
Q. What are the common synthetic routes for 7-ethoxy-1H-1,5-naphthyridin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : A typical route involves alkylation of 1,5-naphthyridin-4(1H)-one derivatives. For example, 1-ethyl-1,5-naphthyridin-4(1H)-one can be synthesized using NaH in dimethylformamide (DMF) at 25°C for 4 hours, followed by ethyl iodide (EtI) at 95°C for 12 hours, yielding 42% . Optimization of solvent (e.g., DMF vs. pyridine) and temperature (ambient vs. reflux) is critical to avoid side reactions like over-alkylation. Lower yields (e.g., 37%) are observed in hydrolytic conditions due to competing degradation pathways .
Q. How can spectroscopic techniques (IR, NMR, MS) validate the structure of this compound derivatives?
- Methodological Answer :
- IR : Confirm the presence of carbonyl (C=O) stretching vibrations at ~1650–1700 cm⁻¹ and ethoxy (C-O-C) bands at ~1100–1250 cm⁻¹ .
- ¹H NMR : Look for deshielded protons adjacent to the ethoxy group (δ 4.2–4.5 ppm for -OCH₂CH₃) and aromatic protons in the naphthyridine ring (δ 7.5–8.5 ppm) .
- MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the calculated molecular weight (±1 Da) .
Q. What are the key stability considerations for this compound under hydrolytic or oxidative conditions?
- Methodological Answer : Hydrolysis of chloro- or bromo-substituted analogs (e.g., 4-chloro-1,5-naphthyridine 1-oxide) under basic conditions (0.1 M NaOH, reflux) produces hydroxy derivatives, but prolonged heating (>3 hours) reduces yields due to ring-opening side reactions . Oxidative stability can be assessed via TGA/DSC to identify decomposition thresholds .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound derivatives with conflicting literature data?
- Methodological Answer : Conflicting data (e.g., 42% vs. 75% yields for similar reactions ) may arise from uncontrolled variables (solvent purity, catalyst aging). A 2³ factorial design can test factors:
Q. What analytical strategies resolve contradictions in spectroscopic data for naphthyridine derivatives?
- Methodological Answer : Discrepancies in NMR chemical shifts may stem from tautomerism (e.g., keto-enol forms). Use variable-temperature NMR (VT-NMR) to track dynamic equilibria. For example, 1H-1,5-naphthyridin-4-ones exhibit tautomeric shifts above 60°C . Cross-validate with X-ray crystallography to confirm dominant tautomers .
Q. How does the ethoxy group in this compound influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer : The ethoxy group enhances lipophilicity (logP), improving membrane permeability. Compare IC₅₀ values against analogs (e.g., methoxy or hydroxy derivatives) in antiproliferative assays. For example, 6-methoxy-1,5-naphthyridin-2(1H)-one shows reduced activity vs. ethoxy derivatives in cancer cell lines, suggesting steric and electronic effects .
Q. What environmental interfaces are critical for studying this compound degradation in lab settings?
- Methodological Answer : Surface adsorption on glassware or lab plastics can alter degradation kinetics. Use microspectroscopic imaging (e.g., AFM-IR) to track adsorption on silica vs. polystyrene surfaces. Oxidative degradation pathways (e.g., hydroxyl radical attack) are accelerated on metal-oxide surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
